Spectroscopic Characterization of N-cyclopropyl-4-iodo-3-methylbenzamide: A Technical Guide for Researchers
Spectroscopic Characterization of N-cyclopropyl-4-iodo-3-methylbenzamide: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic data for the analytical characterization of N-cyclopropyl-4-iodo-3-methylbenzamide, a compound of interest in medicinal chemistry and drug development. While specific experimental data for this molecule is not widely available in the public domain, this document, grounded in the principles of spectroscopic analysis and data from structurally related analogs, offers a robust predictive framework for its characterization. Detailed methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are presented, along with predicted data in tabular and graphical formats. This guide is intended to serve as a valuable resource for researchers involved in the synthesis, purification, and analytical validation of this and similar chemical entities.
Introduction: The Structural Significance of N-cyclopropyl-4-iodo-3-methylbenzamide
N-cyclopropyl-4-iodo-3-methylbenzamide incorporates several key structural motifs that are of significant interest in contemporary drug discovery. The N-cyclopropyl amide functionality is a bioisostere for other groups and can confer favorable pharmacokinetic properties. The substituted iodobenzamide core provides a scaffold that can be readily modified via cross-coupling reactions, allowing for the exploration of chemical space in lead optimization. The presence of the iodo and methyl groups on the aromatic ring creates a specific substitution pattern that influences the molecule's electronic properties and three-dimensional conformation.
Accurate and unambiguous structural elucidation is paramount for any chemical entity intended for biological evaluation. Spectroscopic methods provide the necessary tools for confirming the molecular structure, assessing purity, and ensuring batch-to-batch consistency. This guide outlines the expected spectroscopic signature of N-cyclopropyl-4-iodo-3-methylbenzamide using a multi-technique approach, providing a foundational dataset for its synthesis and subsequent application.
Analytical Workflow: A Multi-faceted Approach to Structural Verification
The comprehensive characterization of a novel compound like N-cyclopropyl-4-iodo-3-methylbenzamide necessitates a multi-pronged analytical strategy. Each spectroscopic technique provides a unique piece of the structural puzzle, and their combined application ensures a high degree of confidence in the final assignment. The typical workflow is outlined below.
Figure 1: A typical analytical workflow for the structural characterization of a synthesized organic compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are indispensable for a complete structural assignment of N-cyclopropyl-4-iodo-3-methylbenzamide.
Predicted ¹H NMR Spectrum
The proton NMR spectrum will provide detailed information about the number of different types of protons and their connectivity.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.0 - 8.2 | d | 1H | Ar-H | Aromatic proton ortho to the carbonyl group, deshielded by its electron-withdrawing effect. |
| ~ 7.6 - 7.8 | dd | 1H | Ar-H | Aromatic proton ortho to the iodine atom. |
| ~ 7.2 - 7.4 | d | 1H | Ar-H | Aromatic proton ortho to the methyl group. |
| ~ 6.5 - 6.8 | br s | 1H | N-H | Amide proton, typically a broad singlet, chemical shift can be solvent dependent. |
| ~ 2.8 - 3.0 | m | 1H | Cyclopropyl-CH | Methine proton of the cyclopropyl group, coupled to the methylene protons. |
| ~ 2.4 | s | 3H | Ar-CH₃ | Methyl group protons on the aromatic ring. |
| ~ 0.8 - 1.0 | m | 2H | Cyclopropyl-CH₂ | Methylene protons of the cyclopropyl group. |
| ~ 0.6 - 0.8 | m | 2H | Cyclopropyl-CH₂ | Methylene protons of the cyclopropyl group. |
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 165 - 168 | C=O | Amide carbonyl carbon. |
| ~ 140 - 142 | Ar-C | Aromatic carbon attached to the methyl group. |
| ~ 138 - 140 | Ar-C | Aromatic carbon attached to the carbonyl group. |
| ~ 135 - 137 | Ar-CH | Aromatic methine carbon. |
| ~ 130 - 132 | Ar-CH | Aromatic methine carbon. |
| ~ 125 - 127 | Ar-CH | Aromatic methine carbon. |
| ~ 95 - 100 | Ar-C-I | Aromatic carbon attached to the iodine atom, shielded by the heavy atom effect. |
| ~ 23 - 25 | Cyclopropyl-CH | Methine carbon of the cyclopropyl group. |
| ~ 22 - 24 | Ar-CH₃ | Methyl carbon. |
| ~ 6 - 8 | Cyclopropyl-CH₂ | Methylene carbons of the cyclopropyl group. |
Experimental Protocol for NMR Spectroscopy
Sample Preparation:
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Accurately weigh 5-10 mg of purified N-cyclopropyl-4-iodo-3-methylbenzamide for ¹H NMR (20-50 mg for ¹³C NMR).
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Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.
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Transfer the solution to a clean, dry 5 mm NMR tube.
Instrumentation and Data Acquisition:
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Instrument: 400 MHz or higher field NMR spectrometer.
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¹H NMR:
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Acquire the spectrum with a 30° pulse angle.
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Set an acquisition time of at least 4 seconds and a relaxation delay of 1-2 seconds.
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Typically, 16-32 scans are sufficient for a good signal-to-noise ratio.
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¹³C NMR:
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Acquire the spectrum with proton decoupling.
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Use a 30° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.
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A larger number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.
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Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Predicted Mass Spectrum
For N-cyclopropyl-4-iodo-3-methylbenzamide (C₁₁H₁₂INO), the expected monoisotopic mass is approximately 301.00 g/mol .
| m/z (predicted) | Ion | Rationale |
| 302.0 | [M+H]⁺ | Protonated molecular ion, expected to be the base peak in ESI-MS (positive ion mode). |
| 301.0 | [M]⁺˙ | Molecular ion, may be observed in techniques like electron ionization (EI). |
| 260.0 | [M+H - C₃H₄]⁺ | Loss of the cyclopropyl group. |
| 174.1 | [M+H - I]⁺ | Loss of the iodine atom. |
| 146.1 | [C₈H₈NO]⁺ | Fragment corresponding to the benzamide moiety after loss of iodine and the cyclopropyl group. |
Experimental Protocol for Mass Spectrometry
Sample Preparation:
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Prepare a dilute solution of the purified compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
Instrumentation and Data Acquisition (Electrospray Ionization - ESI):
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Instrument: A quadrupole time-of-flight (Q-TOF) or a triple quadrupole mass spectrometer equipped with an ESI source.
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Ionization Mode: Positive ion mode is generally suitable for amides.
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Analysis: Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.
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Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500). For structural confirmation, tandem MS (MS/MS) experiments can be performed by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to observe the characteristic fragment ions.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule based on the absorption of infrared radiation.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~ 3300 | N-H stretch | Amide |
| ~ 3050 | C-H stretch | Aromatic |
| ~ 2950 | C-H stretch | Aliphatic (cyclopropyl and methyl) |
| ~ 1640 | C=O stretch | Amide (Amide I band) |
| ~ 1540 | N-H bend | Amide (Amide II band) |
| ~ 1450 | C=C stretch | Aromatic |
| ~ 800-900 | C-H bend | Aromatic (out-of-plane) |
| ~ 500-600 | C-I stretch | Aryl iodide |
Experimental Protocol for Infrared Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
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Place a small amount of the solid purified compound directly onto the ATR crystal.
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Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
Instrumentation and Data Acquisition (FT-IR):
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Instrument: A Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.
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Data Acquisition:
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Collect a background spectrum of the empty ATR crystal.
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Collect the sample spectrum.
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Typically, 16-32 scans are co-added to obtain a high-quality spectrum.
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The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
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Conclusion: A Predictive Framework for a Novel Compound
This technical guide provides a detailed predictive analysis of the spectroscopic data for N-cyclopropyl-4-iodo-3-methylbenzamide. By leveraging fundamental principles of spectroscopy and data from analogous structures, a comprehensive set of expected NMR, MS, and IR data has been compiled. The provided experimental protocols offer a standardized approach for acquiring high-quality analytical data. This document serves as a valuable starting point for any researcher embarking on the synthesis and characterization of this and related novel chemical entities, facilitating efficient and accurate structural verification.
References
While specific literature for N-cyclopropyl-4-iodo-3-methylbenzamide is not available, the principles and data for related compounds are well-documented. The following references provide a basis for the predictions and protocols outlined in this guide.
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
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Spectroscopic data of various benzamides and iodo-substituted aromatic compounds available in public databases such as the NIST Chemistry WebBook and PubChem. [Link] and [Link]
- Journal articles describing the synthesis and characterization of substituted benzamides. For example, articles in the Journal of Organic Chemistry, Organic Letters, and Tetrahedron.
